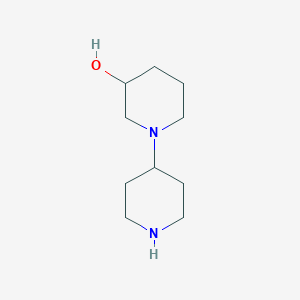

1,4'-Bipiperidin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4'-Bipiperidin-3-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1,4'-Bipiperidin-3-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely 1,4'-bipiperidine and various N-substituted piperidin-3-ol derivatives, to provide a predictive and practical resource for researchers.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a bipiperidine core with a hydroxyl group on one of the piperidine rings. Its structure suggests potential applications as a scaffold in medicinal chemistry, building upon the known biological activities of related piperidine-containing molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1,4'-Bipiperidine[1] | Piperidin-3-ol[2] |

| Molecular Formula | C₁₀H₂₀N₂O | C₁₀H₂₀N₂ | C₅H₁₁NO |

| Molecular Weight | 184.28 g/mol | 168.28 g/mol | 101.15 g/mol |

| IUPAC Name | [1,4'-Bipiperidin]-3-ol | 1-piperidin-4-ylpiperidine | piperidin-3-ol |

| SMILES | OC1CCN(C2CCNCC2)CC1 | C1CCN(CC1)C2CCNCC2 | C1CC(CNC1)O |

| CAS Number | 221549-27-9 | 4897-50-1 | 6859-99-0 |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents | Data not available | Data not available |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of 1,4'-bipiperidine with a suitable oxidizing agent to introduce a hydroxyl group, or a multi-step synthesis starting from a protected piperidin-3-one derivative. A potential two-step synthesis is outlined below:

-

Step 1: N-Alkylation of a protected 3-hydroxypiperidine. A protected form of piperidin-3-ol, such as 1-Boc-3-hydroxypiperidine, can be reacted with a suitable piperidine precursor bearing a leaving group, like 1-Boc-4-(tosyloxy)piperidine, under basic conditions to form the bipiperidine linkage.

-

Step 2: Deprotection. The protecting groups (e.g., Boc) are then removed under acidic conditions to yield the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Table 2: Analytical Methodologies

| Technique | Protocol | Expected Observations |

| ¹H NMR | The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz). | The spectrum would show characteristic peaks for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would confirm the connectivity of the two piperidine rings and the position of the hydroxyl group. |

| ¹³C NMR | The sample is dissolved in a suitable deuterated solvent and analyzed. | The spectrum would display distinct signals for each carbon atom in the molecule, including the carbon bearing the hydroxyl group, which would appear at a characteristic downfield shift. |

| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. For GC-MS, a derivatization step (e.g., silylation of the hydroxyl group) may be necessary to improve volatility. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would be characteristic of the bipiperidine structure. |

| Infrared (IR) Spectroscopy | The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film. | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the piperidine rings would appear around 2800-3000 cm⁻¹. C-N stretching vibrations would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (with an additive like formic acid or trifluoroacetic acid) and a polar organic solvent (e.g., acetonitrile or methanol) can be used to assess purity. | A single major peak would indicate a pure compound. The retention time would be characteristic of the compound under the specific chromatographic conditions. |

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound. However, the bipiperidine scaffold is present in a number of biologically active molecules. For instance, various derivatives of 1,4'-bipiperidine have been investigated as histamine H3 receptor antagonists[3]. Additionally, substituted piperidin-3-ol moieties are found in compounds with activity at monoamine transporters[4].

Given these precedents, this compound represents a novel scaffold that could be explored for its potential interactions with various biological targets. Future research could focus on screening this compound against a panel of receptors and enzymes to elucidate its pharmacological profile.

References

- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1,4'-Bipiperidin-3-OL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold with a hydroxyl group at the 3-position of one piperidine ring. While specific experimental data for this precise molecule is limited in publicly available literature, this technical guide provides a comprehensive overview of its predicted physicochemical characteristics based on structurally related compounds. Furthermore, it outlines detailed experimental protocols for the determination of these properties and explores potential biological activities and associated signaling pathways, drawing insights from analogous bipiperidine derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel bipiperidine compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations derived from data available for structurally similar compounds, such as piperidin-3-ol, 1,4'-bipiperidine, and other substituted bipiperidine analogs. Experimental verification is essential for precise characterization.

| Property | Predicted Value | Structural Analogs for Reference |

| Molecular Formula | C₁₀H₂₀N₂O | - |

| Molecular Weight | 184.28 g/mol | - |

| Melting Point (°C) | 90 - 110 | (R)-piperidin-3-ol: 91-92°C |

| Boiling Point (°C) | > 300 (Predicted) | 1,4'-Bipiperidin-4-ol: 321.8±37.0 °C (Predicted) |

| pKa | 8.5 - 10.5 (for the piperidine nitrogens) | (R)-piperidin-3-ol: 14.91±0.20 (Predicted for the hydroxyl proton) |

| LogP | 0.5 - 1.5 (Predicted) | (R)-piperidin-3-ol: 0.05950 |

| Aqueous Solubility | Moderately soluble | General trend for similar amine-containing compounds |

Synthesis and Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound could involve the reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with 3-hydroxypiperidine, followed by deprotection of the Boc group.

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for determining the key physicochemical properties of a solid organic compound like this compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2]

-

For a pure compound, the melting range should be narrow (0.5-2°C).

-

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating mantle or oil bath.

-

Procedure (Micro method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube or an oil bath.

-

Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

-

-

Method: Potentiometric titration is a standard method for determining the pKa of amines.

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. For a diprotic base like 1,4'-bipiperidine, two equivalence points and two pKa values will be observed.

-

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating LogP.[5][6][7]

-

Apparatus: HPLC system with a C18 column and a UV detector.

-

Procedure:

-

Prepare a series of standard compounds with known LogP values.

-

Inject each standard onto the HPLC column and determine its retention time.

-

Create a calibration curve by plotting the logarithm of the retention time (log k') against the known LogP values of the standards.[5]

-

Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time.

-

Calculate the LogP of the test compound using the calibration curve.[5]

-

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of purified water or a buffer solution of a specific pH.[8]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

After shaking, centrifuge the samples to separate the undissolved solid.[10][9]

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.[11]

-

The measured concentration represents the aqueous solubility of the compound under the tested conditions.

-

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related bipiperidine and piperidine derivatives, this compound may exhibit activity as a modulator of various central nervous system (CNS) targets.

Histamine H3 Receptor Antagonism

Many bipiperidine derivatives have been investigated as histamine H3 receptor (H3R) antagonists.[12] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.[13] Antagonism of this receptor leads to increased levels of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

Monoamine Transporter Inhibition

Piperidine-based structures are also known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[14][15][16][17][18] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs.

Conclusion

While experimental data on this compound is not currently available, this technical guide provides a robust framework for its characterization and potential therapeutic exploration. The predicted physicochemical properties suggest that it is a small, moderately lipophilic, and basic molecule. The provided experimental protocols offer a clear path for its empirical characterization. Furthermore, the analysis of structurally related compounds points towards promising avenues for investigation into its biological activity, particularly in the context of CNS disorders. This guide serves as a foundational resource to stimulate and support further research into this and other novel bipiperidine derivatives.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. byjus.com [byjus.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1,4'-Bipiperidin-3-OL (CAS 864356-11-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4'-Bipiperidin-3-OL is a heterocyclic organic compound featuring a bipiperidine scaffold. The piperidine and bipiperidine motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals, highlighting their importance as pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic route, and potential biological significance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 864356-11-6 | N/A |

| Molecular Formula | C₁₀H₂₀N₂O | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Appearance | Solid (at 20°C) | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store in a cool, dry place; some suppliers recommend 2-8°C under an inert atmosphere. | [1] |

| InChI | InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | [2] |

| InChIKey | NNQUIJQEUBAMTA-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CCC1)C2CCN(C2)O | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from commercially available 1-Boc-3-piperidone and piperidine.

Step 1: Synthesis of 1-Boc-1'-(piperidin-4-yl)piperidin-3-one

This step involves a reductive amination reaction between 1-Boc-3-piperidone and piperidine.

-

Reaction: 1-Boc-3-piperidone + Piperidine → 1-Boc-1'-(piperidin-4-yl)piperidin-3-one

-

Reagents and Conditions: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

-

Work-up: The reaction mixture would typically be quenched with an aqueous solution (e.g., saturated sodium bicarbonate), and the product extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated.

Step 2: Reduction of the Ketone to Form this compound

The ketone functionality in the intermediate is reduced to the corresponding alcohol.

-

Reaction: 1-Boc-1'-(piperidin-4-yl)piperidin-3-one → this compound

-

Reagents and Conditions: A reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol at 0°C to room temperature. This step would also likely cleave the Boc protecting group under the reaction or work-up conditions. If the Boc group remains, a subsequent deprotection step with an acid like trifluoroacetic acid (TFA) in DCM would be necessary.

-

Work-up: The reaction would be quenched, and the product extracted and purified.

Purification and Analytical Characterization

Purification of the final compound would likely involve standard techniques such as column chromatography on silica gel. The structure and purity of this compound would be confirmed using a combination of analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on both piperidine rings, including a characteristic signal for the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the typical range for a secondary alcohol. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (184.28 g/mol ). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and C-N and C-H stretching frequencies. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity data for this compound has been found in the public domain, the 1,4'-bipiperidine scaffold is a key feature in several classes of biologically active molecules. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs.

Histamine H3 Receptor Antagonism

Derivatives of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine have been synthesized and evaluated as potent histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for the treatment of various neurological and cognitive disorders. The 1,4'-bipiperidine moiety in these compounds is crucial for their binding and activity.

References

An In-depth Technical Guide to the Stereoisomers of 1,4'-Bipiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,4'-Bipiperidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide extrapolates information from closely related and structurally analogous compounds, including 3-hydroxypiperidine and other 1,4'-bipiperidine derivatives. The guide covers the synthesis, stereochemistry, potential properties, and analytical methodologies relevant to the study of these stereoisomers.

Introduction to this compound

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. The structure consists of two piperidine rings linked at the 1 and 4' positions, with a hydroxyl group at the 3-position of the first piperidine ring. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)-1,4'-Bipiperidin-3-ol and (S)-1,4'-Bipiperidin-3-ol. These stereoisomers are expected to have distinct pharmacological and toxicological profiles, making their separation and individual characterization crucial for drug development.

Stereochemistry and Isomerism

The carbon atom at the 3-position of the this compound molecule is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two different carbon atoms within the piperidine ring. This results in the existence of two enantiomers, which are non-superimposable mirror images of each other.

Diagram 1: Stereoisomers of this compound

1,4'-Bipiperidin-3-OL molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1,4'-Bipiperidin-3-OL. In light of the limited publicly available data on this specific molecule, this document also explores the broader context of the 1,4'-bipiperidine scaffold, which is a significant pharmacophore in medicinal chemistry.

Molecular Identity and Properties

Based on its nomenclature, this compound consists of a piperidin-3-ol moiety linked via its nitrogen atom at position 1 to the carbon atom at position 4' of a second piperidine ring. This structure leads to the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Exact Mass | 184.157563 g/mol |

Note: These values are calculated based on the deduced chemical structure. PubChem entries for other isomers with the formula C₁₀H₂₀N₂O confirm the molecular weight.[1][2]

Synthesis and Methodologies

A logical workflow for the synthesis of functionalized bipiperidine scaffolds can be conceptualized as follows:

References

Technical Guide: Spectroscopic Data for 1,4'-Bipiperidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4'-Bipiperidin-3-OL is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The piperidine scaffold is a well-established privileged structure in pharmaceutical sciences. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility. A generalized workflow for the spectroscopic characterization of novel compounds is provided to guide researchers in their analytical endeavors.

Data Presentation

The following tables summarize the hypothetical quantitative spectroscopic data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | m | 1H | H-3 |

| 3.10 | d | 2H | H-2eq, H-6eq (Piperidine-1) |

| 2.95 | d | 2H | H-2'eq, H-6'eq (Piperidine-4') |

| 2.50 | t | 1H | H-4' |

| 2.30 | t | 2H | H-2ax, H-6ax (Piperidine-1) |

| 2.15 | t | 2H | H-2'ax, H-6'ax (Piperidine-4') |

| 1.90 | m | 2H | H-3'eq, H-5'eq (Piperidine-4') |

| 1.75 | s (br) | 1H | OH |

| 1.60 | m | 2H | H-4eq, H-5eq (Piperidine-1) |

| 1.40 | m | 2H | H-3'ax, H-5'ax (Piperidine-4') |

| 1.25 | m | 2H | H-4ax, H-5ax (Piperidine-1) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 68.5 | C-3 |

| 60.2 | C-4' |

| 54.5 | C-2, C-6 |

| 51.0 | C-2', C-6' |

| 46.0 | C-4 |

| 32.5 | C-5 |

| 28.0 | C-3', C-5' |

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | CH₂ scissoring |

| 1100 | Medium | C-N stretch |

| 1050 | Medium | C-O stretch |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185.16 | 100 | [M+H]⁺ |

| 167.15 | 45 | [M+H - H₂O]⁺ |

| 98.10 | 85 | Piperidinyl iminium ion |

| 84.08 | 60 | Piperidine fragment |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrumentation: The IR spectrum was recorded using an FTIR spectrometer equipped with a diamond ATR accessory.

-

Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[3]

-

Data Processing: The resulting spectrum was baseline-corrected and is presented in terms of transmittance.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

Instrumentation: The mass spectrum was obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]

-

Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with the capillary voltage set to 3.5 kV. The desolvation gas temperature was maintained at 250°C. The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.[4][6]

-

Data Processing: The acquired spectrum was processed to identify the protonated molecular ion ([M+H]⁺) and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

References

- 1. rsc.org [rsc.org]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility and Stability of 1,4'-Bipiperidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4'-Bipiperidin-3-ol is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential drug candidate. These properties fundamentally influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. This technical guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of a compound like this compound, in line with regulatory expectations. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols and provides illustrative data tables.

I. Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[1] The "shake-flask" method is a widely used technique to determine thermodynamic solubility.[2]

A. Factors Influencing the Solubility of this compound

The structure of this compound, featuring two piperidine rings and a hydroxyl group, suggests a degree of polarity. The nitrogen atoms can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features indicate that the compound is likely to have moderate solubility in aqueous solutions, which can be influenced by pH.[3] In acidic conditions, the nitrogen atoms can be protonated, increasing aqueous solubility. Its solubility in organic solvents will depend on the polarity of the solvent.

B. Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified water, 0.1 M HCl, pH 7.4 phosphate buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the different solvents.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[4]

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

C. Data Presentation: Hypothetical Solubility of this compound

The following table illustrates how the solubility data for this compound would be presented.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | ~8-9 | 5.2 |

| Purified Water | 37 | ~8-9 | 7.8 |

| 0.1 M HCl | 25 | 1.0 | > 50 |

| 0.1 M HCl | 37 | 1.0 | > 50 |

| pH 7.4 PBS | 25 | 7.4 | 10.5 |

| pH 7.4 PBS | 37 | 7.4 | 15.2 |

| Methanol | 25 | N/A | > 100 |

| Ethanol | 25 | N/A | 85.3 |

| DMSO | 25 | N/A | > 200 |

II. Stability Assessment of this compound

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[6][7][8]

A. Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products.[8]

1. Hydrolytic Degradation:

-

Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.[9] Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[9] Analyze samples at different time points.

-

Analysis: Use a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

2. Oxidative Degradation:

-

Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature for a specified period, protected from light. Analyze samples at different time points.

-

Analysis: Use HPLC to assess the degradation and formation of impurities.

3. Photolytic Degradation:

-

Procedure: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH option 1: UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

4. Thermal Degradation:

-

Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

-

Analysis: Analyze the sample using HPLC to identify any thermal degradants.

B. Data Presentation: Hypothetical Forced Degradation of this compound

| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |

| 0.1 M HCl (60°C) | 7 days | 8.5 | Impurity A (4.2 min), Impurity B (6.8 min) |

| Water (60°C) | 7 days | < 1.0 | Not Detected |

| 0.1 M NaOH (60°C) | 7 days | 12.3 | Impurity C (3.5 min) |

| 3% H₂O₂ (RT) | 48 hours | 15.7 | Impurity D (5.1 min), Impurity E (7.2 min) |

| Photolytic (ICH Option 1) | 7 days | 3.2 | Impurity F (8.1 min) |

| Thermal (80°C) | 14 days | 5.6 | Impurity G (6.5 min) |

C. Experimental Protocol: Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of an API.[5][10]

Procedure:

-

Store at least three primary batches of this compound in a container closure system that simulates the proposed packaging.[10]

-

Place the samples in stability chambers under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[5]

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10][11]

-

The testing should include appearance, assay, and purity (degradation products).

D. Data Presentation: Hypothetical Long-Term Stability of this compound (25°C/60%RH)

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.15 |

| 3 | White to off-white solid | 99.7 | 0.18 |

| 6 | White to off-white solid | 99.8 | 0.20 |

| 9 | White to off-white solid | 99.6 | 0.22 |

| 12 | White to off-white solid | 99.5 | 0.25 |

| 18 | White to off-white solid | 99.4 | 0.28 |

| 24 | White to off-white solid | 99.2 | 0.31 |

| 36 | White to off-white solid | 98.9 | 0.35 |

III. Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies.[11] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust technique for this purpose.[12][13] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

IV. Visualizations

A. Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining solubility and stability.

B. Logical Relationships in Physicochemical Profiling

Caption: Interplay of factors affecting drug development.

V. Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its progression in the drug development pipeline. This technical guide has provided a framework for the systematic evaluation of these properties, from the initial determination of solubility using the shake-flask method to comprehensive stability profiling through forced degradation and long-term studies. The generation of such data is indispensable for formulation development, understanding potential degradation pathways, and establishing appropriate storage conditions and shelf-life, thereby ensuring the quality, safety, and efficacy of the potential drug substance.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. biopharminternational.com [biopharminternational.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rsc.org [rsc.org]

- 11. rwandafda.gov.rw [rwandafda.gov.rw]

- 12. employees.csbsju.edu [employees.csbsju.edu]

- 13. An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 1,4'-Bipiperidin-3-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1,4'-Bipiperidin-3-ol is limited in publicly available literature. This document explores its potential research applications based on the well-documented activities of its core structural components: the 1,4'-bipiperidine scaffold and the piperidin-3-ol moiety, as well as analogs. The experimental protocols and some data presented are hypothetical and for illustrative purposes.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 1,4'-bipiperidine motif, a conjunction of two piperidine rings, is a key structural element in several pharmacologically active compounds, including the potent topoisomerase I inhibitor irinotecan. The incorporation of a hydroxyl group at the 3-position of one piperidine ring, affording this compound, introduces a chiral center and a functional group capable of forming hydrogen bonds. These features suggest that this compound could serve as a versatile scaffold for the development of novel therapeutics targeting a range of biological pathways. This whitepaper will delineate the potential research applications of this compound by examining the established pharmacology of its constituent parts and related molecules, and will propose synthetic strategies and hypothetical experimental designs.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

| Property | (R)-Piperidin-3-ol[2] | This compound (Predicted) |

| Molecular Formula | C5H11NO | C10H20N2O |

| Molecular Weight | 101.15 g/mol | 184.28 g/mol |

| Melting Point | 91-92 °C | Not available |

| Boiling Point | 191.9 ± 23.0 °C | Not available |

| pKa | 14.91 ± 0.20 | Not available |

| LogP | 0.0595 | Predicted to be slightly higher |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 3 |

Proposed Synthetic Strategy

A plausible synthetic route to this compound could involve the reductive amination of N-Boc-3-hydroxypiperidine with 4-piperidone, followed by deprotection. This approach is analogous to methods used for the synthesis of other 1,4'-bipiperidine derivatives.

Potential Research Applications

Central Nervous System Disorders

Derivatives of piperidin-3-ol have shown significant activity at monoamine transporters, which are key targets in the treatment of neurological and psychiatric disorders. For instance, a series of 4-substituted-1-(2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives have been developed as potent inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]

| Compound Example from Literature[3] | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 9b | 2.29 | 78.4 | 155 |

| 9d | 1.55 | 14.1 | 259 |

The this compound scaffold could be explored for the development of novel monoamine transporter inhibitors. The second piperidine ring offers a vector for chemical modification to fine-tune selectivity and pharmacokinetic properties.

Oncology

The 1,4'-bipiperidine core is a well-established pharmacophore in oncology. Its most notable application is in the structure of irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer. While not a direct analog, this highlights the potential of the bipiperidine scaffold to be incorporated into cytotoxic agents.

Furthermore, derivatives of 1,4'-bipiperidine have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[4] PARP inhibitors have emerged as a significant class of targeted cancer therapies. The 3-hydroxyl group on this compound could serve as a key interaction point with the active site of PARP or as a handle for further derivatization.

Histamine H3 Receptor Antagonism

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[5] The H3 receptor is primarily expressed in the central nervous system and its modulation has therapeutic potential for treating cognitive disorders, sleep disorders, and other neurological conditions. The 1,4'-bipiperidine moiety in these compounds is crucial for their activity. The introduction of a 3-hydroxyl group could provide an additional point of interaction with the receptor, potentially leading to increased potency or altered selectivity.

Hypothetical Experimental Protocols

Synthesis of this compound

Materials:

-

N-Boc-3-hydroxypiperidine

-

4-Piperidone

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 4-piperidone (1.1 eq) in DCM, add NaBH(OAc)3 (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-1,4'-Bipiperidin-3-ol.

-

Dissolve the purified intermediate in DCM and add TFA (10 eq) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter and dry the solid to yield this compound as a TFA salt.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of this compound derivatives for DAT, NET, and SERT.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).

-

Test compounds (this compound derivatives).

-

Assay buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Conclusion

While direct experimental investigation of this compound is currently lacking in the scientific literature, a thorough analysis of its structural components and related analogs strongly suggests its potential as a valuable scaffold in drug discovery. The combination of the pharmacologically privileged 1,4'-bipiperidine core with a stereogenic, hydrogen-bonding hydroxyl group presents numerous opportunities for the development of novel therapeutics, particularly in the areas of central nervous system disorders, oncology, and histamine H3 receptor modulation. The proposed synthetic strategies are feasible and provide a clear path for the synthesis of this compound and its derivatives. Further experimental validation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-piperidin-3-ol|lookchem [lookchem.com]

- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 1,4'-Bipiperidin-3-OL Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4'-bipiperidin-3-ol scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical core, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A common approach involves the coupling of a suitably protected piperidin-3-ol fragment with a second piperidine ring. Key synthetic strategies often employ reductive amination or nucleophilic substitution reactions.

One illustrative synthetic pathway begins with the protection of the nitrogen atom of piperidin-3-ol, followed by activation of the 4-position of the second piperidine ring for subsequent coupling. The choice of protecting groups is critical to ensure compatibility with downstream reaction conditions.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound derivatives.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the 1,4'-bipiperidine scaffold have shown significant promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The hydroxyl group at the 3-position of the piperidine ring can serve as a crucial hydrogen bond donor or acceptor, influencing ligand-receptor interactions and metabolic stability.

Histamine H3 Receptor Antagonism

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[1] The 1,4'-bipiperidine moiety serves as a key pharmacophoric element for receptor binding. Structure-activity relationship studies have revealed that modifications at the 6-position of the pyridine ring can significantly impact in vitro potency and selectivity, as well as mitigate off-target effects such as hERG channel activity.[1]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

3-Substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in oncology.[2] The 1,4'-bipiperidine core in these molecules acts as a scaffold to correctly position the pharmacophoric carboxamide group within the enzyme's active site.

Monoamine Transporter Inhibition

While not strictly 1,4'-bipiperidine derivatives, related (3R,4R)-4-substituted-piperidin-3-ol compounds have been developed as inhibitors of monoamine transporters (DAT, NET, and SERT).[3] These studies highlight the importance of the stereochemistry at the 3- and 4-positions of the piperidin-3-ol ring for achieving high affinity and selectivity. For instance, certain stereoisomers exhibit high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET).[3]

Opioid Receptor Modulation

The broader class of 4-substituted piperidines has been extensively explored for their interaction with opioid receptors.[4][5] These studies provide valuable insights into the structural requirements for potent and selective agonism or antagonism at mu, delta, and kappa opioid receptors. The nature and orientation of the substituent at the 4-position of the piperidine ring are critical determinants of pharmacological activity.

The logical relationship for designing new derivatives often follows a path of identifying a lead compound and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.

Caption: A typical workflow for drug design and optimization.

Quantitative Data Summary

The following tables summarize key quantitative data for selected 1,4'-bipiperidine and related piperidin-3-ol derivatives from the literature.

Table 1: Histamine H3 Receptor Binding Affinity [1]

| Compound | R-group (at pyridine-6) | hH3 Ki (nM) | hERG IC50 (µM) |

| 1a | -H | 10 | 5.6 |

| 1b | -CH3 | 5 | >30 |

| 1c | -OCH3 | 3 | 15 |

| 1d | -Cl | 2 | 8 |

Table 2: Monoamine Transporter Inhibition Constants [3]

| Compound | Stereochemistry | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 9b | (3R,4R,R) | 2.29 | 78.4 | 155 |

| 9d | (3S,4S,R) | 1.55 | 14.1 | 259 |

Detailed Experimental Protocols

General Procedure for Reductive Amination for the Synthesis of 1,4'-Bipiperidines

To a solution of the secondary amine (1.0 eq.) and the corresponding ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane or methanol at room temperature is added a reducing agent, for example, sodium triacetoxyborohydride (1.5-2.0 eq.). A catalytic amount of acetic acid may be added to facilitate the reaction. The reaction mixture is stirred at room temperature for a period of 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1,4'-bipiperidine derivative.

[35S]GTPγS Binding Assay for Functional Activity at GPCRs

The functional activity of compounds at G-protein coupled receptors (e.g., opioid or histamine receptors) can be determined using a [35S]GTPγS binding assay in membranes prepared from cells expressing the receptor of interest.

-

Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Protocol: The assay is performed in a 96-well plate format. To each well, the following are added in order: assay buffer (containing GDP, e.g., 100 µM), cell membranes, the test compound at various concentrations, and the agonist (for antagonist mode). The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation and Termination: The plates are incubated at 30°C for 60 minutes with gentle shaking. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Detection: The filters are washed with cold buffer, dried, and the amount of bound [35S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: The data are analyzed using a non-linear regression to determine EC50 values for agonists or Ki values for antagonists.

The following diagram illustrates the principle of the [35S]GTPγS binding assay for an antagonist.

References

- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and presence in a vast number of FDA-approved drugs and biologically active natural products have cemented its status as a "privileged scaffold" in drug design. This technical guide delves into the multifaceted role of piperidine-containing compounds in drug discovery, offering a comprehensive overview of their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and visual representations of the intricate signaling pathways they modulate.

The Ubiquitous Pharmacophore: A Survey of Therapeutic Applications

Piperidine derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases. Their unique structural and physicochemical properties, including the ability to engage in hydrogen bonding and adopt various conformations, allow them to interact with a diverse range of biological targets. This has led to their successful development as anticancer agents, central nervous system (CNS) modulators, and anti-infective drugs, among others.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine-containing compounds is intricately linked to the nature, position, and stereochemistry of substituents on the piperidine ring. A thorough understanding of these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This section summarizes key quantitative SAR data for piperidine derivatives in several major therapeutic areas, presented in a clear, tabular format for easy comparison.

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and aberrant signaling pathways.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [1] | ||

| HCT116 (Colon) | - | [1] | ||

| Piperidine-based PARP-1 Inhibitors (e.g., Y17, Y29, Y31, Y49) | PARP-1 | Amide-containing side chains | Y17: 0.61 nM, Y29: 0.66 nM, Y31: 0.41 nM, Y49: 0.96 nM | [2] |

| BRCA1 mutant MX-1 cells | Potent inhibition | [2] | ||

| Pyridopyridazinone derivatives | PARP-1 | Pyridopyridazinone scaffold as Olaparib isostere | 8a: 36 nM | [3] |

| Highly functionalized piperidines (compounds 1, 2, 3, 7, 10, 16, 21, 22, 25) | PC-3 (Prostate) | Varied functional groups | ≤ 25 | [4] |

| 786-0 (Renal) | 16: 0.4 | [4] | ||

| HT29 (Colon) | 16: 4.1 | [4] | ||

| Piperazine Derivatives of Vindoline (e.g., compound 23, 25) | MDA-MB-468 (Breast) | Piperazine-linked vindoline | 23: 1.00 | [5] |

| HOP-92 (Non-small cell lung) | 25: 1.35 | [5] | ||

| Piperidine complex | A549 (Lung) | Heterocyclic molecule | 32.43 | [6] |

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease has positioned acetylcholinesterase (AChE) as a key therapeutic target. Piperidine-based AChE inhibitors, such as the blockbuster drug Donepezil, are central to the current management of this neurodegenerative disorder.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound/Series | Target | Key Structural Features for Activity | IC₅₀ (nM) | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | Bulky benzamide moiety with N-alkylation | 0.56 | [7] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | Acetylcholinesterase (AChE) | Indanone moiety | 5.7 | [8] |

| N-Benzyl piperidine derivatives (d5, d10) | Acetylcholinesterase (AChE) | N-benzyl piperidine core with varied linkers and caps | d5: 6890, d10: 3220 | [9][10] |

| Phenoxyethyl Piperidine derivative (5c) | eeAChE | Piperidinyl moiety | 500 | [11] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b, 15j) | eeAChE, eqBChE | 1,3-dimethylbenzimidazolinone core | 15b: 390 (AChE), 660 (BChE); 15j: 390 (AChE), 160 (BChE) | [12] |

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives (Compound 19) | Acetylcholinesterase (AChE) | 2-phenylacetate moiety with para-fluorine | 5100 | [13][14] |

Key Signaling Pathways Modulated by Piperidine-Containing Compounds

To understand the therapeutic effects of piperidine derivatives, it is crucial to visualize their interactions within the complex network of cellular signaling. This section provides diagrams of key pathways implicated in cancer and Alzheimer's disease, highlighting the points of intervention for piperidine-based drugs.

PARP-1 Signaling Pathway in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[15] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[15]

Cholinergic Signaling in Alzheimer's Disease and AChE Inhibition

In the brains of individuals with Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[16][17] This cholinergic deficit is a primary contributor to the cognitive decline observed in the disease.[18] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Piperidine-based AChE inhibitors block this enzyme, thereby increasing the levels and duration of action of ACh.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine-containing compounds, offering a practical guide for researchers in the field.

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of piperidine derivatives against PARP-1.

Principle: This fluorometric assay measures the amount of nicotinamide produced from the PARP-1 catalyzed reaction of NAD⁺. The nicotinamide is then converted into a fluorescent product.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine dinucleotide (β-NAD⁺)

-

Piperidine test compounds

-

Nicotinamidase

-

Developing solution

-

3-Aminobenzamide (3-ABA) as a positive control inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation ~430 nm, Emission ~480 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the piperidine test compounds and the positive control (3-ABA) in the assay buffer.

-

Enzyme and DNA Preparation: Dilute the PARP-1 enzyme and activated DNA to the desired concentrations in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

Assay buffer

-

Test compound or vehicle control

-

PARP-1 enzyme

-

Activated DNA

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add β-NAD⁺ to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Add nicotinamidase to each well and incubate to convert nicotinamide to nicotinic acid.

-

Add the developing solution and incubate to generate the fluorescent product.

-

-

Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of piperidine derivatives against AChE.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[19][20][21][22]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Piperidine test compounds

-

Donepezil or Tacrine as a positive control inhibitor

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare solutions of DTNB and ATCI in the phosphate buffer.

-

Prepare a solution of AChE in the phosphate buffer.

-

Prepare serial dilutions of the piperidine test compounds and the positive control in the buffer.

-

-

Plate Setup: In each well of the microplate, add the following:

-

Phosphate buffer

-

DTNB solution

-

Test compound or vehicle control

-

AChE solution

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

Reaction Initiation: Add the ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Akt1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of piperidine derivatives against Akt1 kinase.

Principle: This assay measures the transfer of the gamma-phosphate of ATP to a specific peptide substrate by Akt1. The amount of phosphopeptide produced is then quantified, often using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent method.[23][24][25][26]

Materials:

-

Active recombinant human Akt1 enzyme

-

GSK-3β peptide substrate

-

Adenosine triphosphate (ATP)

-

Piperidine test compounds

-

Staurosporine as a positive control inhibitor

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white, flat-bottom microplate

-

Luminometer

Procedure (using ADP-Glo™ Assay):

-

Compound Preparation: Prepare serial dilutions of the piperidine test compounds and the positive control (staurosporine) in the kinase buffer.

-

Reaction Setup: In each well of the microplate, add the following:

-

Kinase buffer

-

Test compound or vehicle control

-

Akt1 enzyme

-

-

Pre-incubation: Gently mix and incubate at room temperature for 10 minutes.

-

Reaction Initiation: Add a mixture of the GSK-3β peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement: Read the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its structural simplicity, coupled with the ability to be readily functionalized, provides medicinal chemists with a powerful tool to modulate a wide array of biological targets. The quantitative SAR data, detailed experimental protocols, and visual representations of signaling pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of piperidine-containing compounds in the ongoing quest for new and improved medicines. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapies for a multitude of human diseases.

References

- 1. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nwmedj.org [nwmedj.org]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. scribd.com [scribd.com]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Akt/PKB kinase assay [whitelabs.org]

- 24. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. promega.com [promega.com]

- 26. content.abcam.com [content.abcam.com]

Methodological & Application

Synthesis Protocol for 1,4'-Bipiperidin-3-ol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,4'-Bipiperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a reductive amination reaction between 3-hydroxypiperidine and 1-Boc-4-piperidone, followed by the deprotection of the Boc group. This method offers a straightforward and efficient route to the target compound. The protocol includes a comprehensive list of reagents and materials, step-by-step procedures for synthesis and purification, and guidelines for the characterization of the final product.

Introduction

The 1,4'-bipiperidine scaffold is a common structural motif in a variety of biologically active compounds. The presence of a hydroxyl group at the 3-position of one of the piperidine rings in this compound offers a potential site for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. The protocol described herein utilizes a well-established reductive amination reaction, which is a reliable method for the formation of carbon-nitrogen bonds.

Synthesis Strategy